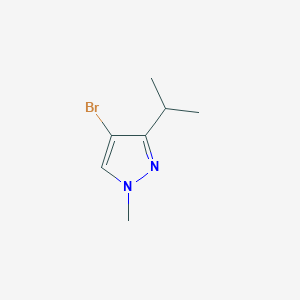
4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole, also known as Br-MP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole derivatives have shown promising results in the field of antimicrobial research. They exhibit notable antibacterial and antifungal activities. For instance, a study by Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of new pyrazole derivatives. These compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal species like Aspergilus flavus and Aspergillus niger (Pundeer, R. et al., 2013). Similarly, another study by Farag et al. (2008) involved synthesizing N-phenylpyrazole derivatives, which also exhibited potent antimicrobial properties, especially against pathogenic yeasts like Candida albicans (Farag, A. et al., 2008).
Time-Resolved Fluorescence Immunoassay (TRFIA)
In the field of bioanalytical chemistry, these compounds have been used in the development of chelates for time-resolved fluorescence immunoassays. A study by Pang Li-hua (2009) synthesized a bifunctional chelate intermediate, which is crucial in TRFIA applications (Pang Li-hua, 2009).
Photoinduced Tautomerization Studies
These compounds have also been a subject of interest in photochemistry. Vetokhina et al. (2012) investigated the photoinduced tautomerization in pyrazole derivatives, revealing their potential in studying photoreactions and solvent-assisted double-proton transfer (Vetokhina, V. et al., 2012).
Antifungal and Structure-Activity Relationships
These pyrazole derivatives have been synthesized and tested for antifungal activity, demonstrating significant efficacy against phytopathogenic fungi. For example, a study by Du et al. (2015) focused on the synthesis of such derivatives and their structure-activity relationships, contributing to the development of new antifungal agents (Du, Shijie et al., 2015).
Cytotoxic Activities
The pyrazole derivatives have also been explored for their potential cytotoxic activities against various tumor cell lines. A study by Srour et al. (2018) synthesized new 1,3,4-trisubstituted pyrazole derivatives and evaluated their cytotoxic activity, revealing several compounds with significant anticancer potential (Srour, Aladdin M. et al., 2018).
Eigenschaften
IUPAC Name |
4-bromo-1-methyl-3-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZCDEXRXWUCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

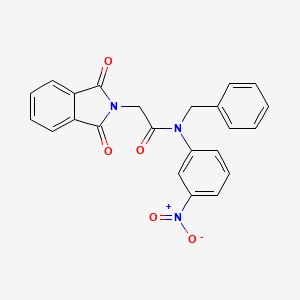

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2477279.png)
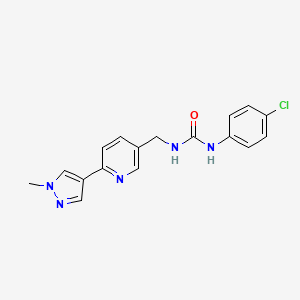
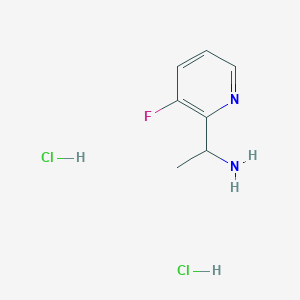
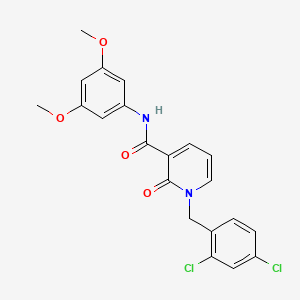
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2477286.png)
![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)

![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)
![methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2477295.png)
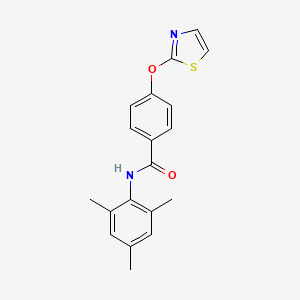
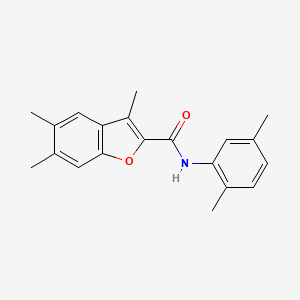
![(2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2477300.png)